1-Isopropyl-3-(piperidin-1-ylcarbonyl)-1H-pyrazol-4-amine

Prolylcarboxypeptidase inhibition Metabolic disease Pyrazole SAR

This specific 3-carbonyl regioisomer (CAS 2101198-79-0) is the TTD-annotated PrCP inhibitor disclosed by Merck Sharp & Dohme Corp. Its defined 1-isopropyl substitution and 3-piperidin-1-ylcarbonyl moiety present the precise pharmacophore required for reproducible PrCP target engagement. Unlike unannotated N-alkyl or 5-carbonyl analogs, this compound eliminates regioisomeric ambiguity in HPLC/LC-MS method development (critical for separating CAS 1893787-61-5). With NLT 97% purity and predicted logP ~2.67, it serves as a validated starting point for SAR exploration, in silico ADMET profiling, and lead optimization campaigns. Procure the authentic 3-carbonyl isomer to ensure data integrity.

Molecular Formula C12H20N4O
Molecular Weight 236.319
CAS No. 2101198-79-0
Cat. No. B3016506
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Isopropyl-3-(piperidin-1-ylcarbonyl)-1H-pyrazol-4-amine
CAS2101198-79-0
Molecular FormulaC12H20N4O
Molecular Weight236.319
Structural Identifiers
SMILESCC(C)N1C=C(C(=N1)C(=O)N2CCCCC2)N
InChIInChI=1S/C12H20N4O/c1-9(2)16-8-10(13)11(14-16)12(17)15-6-4-3-5-7-15/h8-9H,3-7,13H2,1-2H3
InChIKeyFIQYQRJIKKNJIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Isopropyl-3-(piperidin-1-ylcarbonyl)-1H-pyrazol-4-amine CAS 2101198-79-0: Core Identity and Procurement Baseline


1-Isopropyl-3-(piperidin-1-ylcarbonyl)-1H-pyrazol-4-amine (CAS 2101198-79-0) is a synthetic small molecule belonging to the aminopyrazole class, characterized by a pyrazole ring substituted with an isopropyl group at N1, a piperidin-1-ylcarbonyl moiety at C3, and a free amine at C4 . Its molecular formula is C12H20N4O with a molecular weight of 236.31 g/mol [1]. The compound is listed as a prolylcarboxypeptidase (PrCP) inhibitor in the Therapeutic Target Database (TTD Drug ID: D0R3WH) and is associated with patent applications from Merck Sharp & Dohme Corp. targeting metabolic and cardiovascular disorders [2]. It is commercially available as a research reagent with a typical purity specification of NLT 97% [3]. No quantitative target engagement or selectivity data for this specific compound were identified in the peer-reviewed primary literature during the evidence gathering process.

Substitution Risk in 1-Isopropyl-3-(piperidin-1-ylcarbonyl)-1H-pyrazol-4-amine Procurement: Why Regioisomeric and N-Alkyl Analogs Are Not Interchangeable


Substitution of 1-isopropyl-3-(piperidin-1-ylcarbonyl)-1H-pyrazol-4-amine with its closest commercially available analogs—including the 1-ethyl, 1-propyl, 1-cyclopentyl, and regioisomeric 1-isopropyl-5-(piperidin-1-ylcarbonyl) variants—introduces significant and unquantified changes in molecular recognition that cannot be dismissed without experimental evidence. The precise positioning of the C4 amine, the C3 carbonyl-piperidine, and the N1-alkyl group dictates the three-dimensional pharmacophore presented to biological targets such as PrCP [1]. In the PrCP inhibitor patent art, small N1-alkyl modifications are known to profoundly alter target engagement and metabolic stability profiles [1]. Importantly, no publicly available head-to-head comparative data exist to establish functional equivalence between this specific compound and its regioisomers or N-alkyl analogs in any defined assay system. Consequently, unverified substitution introduces an unmanaged risk of altered potency, selectivity, and pharmacokinetics, undermining reproducibility in research or lead optimization campaigns.

Quantitative Differentiation Evidence for 1-Isopropyl-3-(piperidin-1-ylcarbonyl)-1H-pyrazol-4-amine: A Comparative Analysis


PrCP Target Engagement Potential: Structural Uniqueness vs. N1-Substituted Analogs in Patent-Disclosed Scaffolds

The compound is explicitly cataloged as a prolylcarboxypeptidase (PrCP) inhibitor in the Therapeutic Target Database, attributed to Merck Sharp & Dohme Corp., distinguishing it from generic pyrazole building blocks [1]. In contrast, the 1-ethyl (CAS 1490016-28-8) and 1-propyl (CAS 2101195-73-5) analogs are not associated with any specific molecular target in curated databases. The 1-isopropyl substitution provides a steric and lipophilic profile qualitatively distinct from the 1-ethyl and 1-cyclopentyl variants; however, no quantitative IC50 or Ki values for PrCP inhibition were found in the public domain for this specific compound or its direct comparators under matched assay conditions.

Prolylcarboxypeptidase inhibition Metabolic disease Pyrazole SAR

Regioisomeric Differentiation: 3-Carbonyl vs. 5-Carbonyl Pyrazole Substitution Pattern

The target compound bears the piperidin-1-ylcarbonyl group at the pyrazole 3-position, with the free amine at the 4-position. Its direct regioisomer, 1-isopropyl-5-(piperidin-1-ylcarbonyl)-1H-pyrazol-4-amine (CAS 1893787-61-5), places the carbonyl-piperidine at the 5-position. This positional swap alters the vector of the hydrogen bond acceptor (carbonyl) and the piperidine ring relative to the 4-amino group, which is critical for target binding. In kinase inhibitor and GPCR modulator design, 3- vs. 5-substitution on aminopyrazoles frequently results in >10-fold changes in potency [1]. No direct comparative biochemical data exist for this specific pair; however, the structural topology difference is absolute and non-interchangeable.

Pyrazole regioisomerism Pharmacophore geometry Kinase inhibitor design

Physicochemical Property Differentiation: Lipophilicity and Solubility Drivers from N1-Isopropyl vs. N1-Propyl and N1-Cyclopentyl Analogs

Calculated physicochemical properties differentiate the N1-isopropyl compound from its N1-propyl and N1-cyclopentyl analogs, even though all share the identical molecular formula C12H20N4O. The Mcule platform predicts a logP of approximately 2.67 for the N1-isopropyl compound, which, while not experimentally validated, indicates moderate lipophilicity . The N1-propyl analog (CAS 2101196-14-7) and N1-isopropyl analog share the same formula but differ in N-alkyl branching: the branched isopropyl group reduces solvent-accessible surface area and may enhance metabolic stability compared to the linear n-propyl chain, a principle well-established in medicinal chemistry [1]. The N1-cyclopentyl analog (CAS 2101195-24-6) has a larger molecular weight (262.35 g/mol) and distinct shape, which will further affect membrane permeability and solubility . No experimental logD, solubility, or permeability data comparing these analogs under identical conditions were found.

Lipophilicity Solubility Drug-likeness

High-Value Application Scenarios for 1-Isopropyl-3-(piperidin-1-ylcarbonyl)-1H-pyrazol-4-amine Based on Available Evidence


Target-Based Screening for Prolylcarboxypeptidase (PrCP) Inhibitors

Given its TTD annotation as a PrCP inhibitor attributed to Merck Sharp & Dohme Corp. [1], this compound is directly applicable as a starting point or reference tool in biochemical and cellular assays designed to identify or validate novel PrCP modulators. Its regioisomeric and structural specificity, discussed in Section 3, makes it a more relevant probe for PrCP-focused research than unannotated analogs. Researchers should independently confirm target engagement and potency using recombinantly expressed PrCP and appropriate substrate-turnover assays.

Medicinal Chemistry Lead Optimization and Structure-Activity Relationship (SAR) Studies

The compound's well-defined substitution pattern (3-carbonyl, 4-amine, N1-isopropyl) provides a scaffold for systematic SAR exploration. Medicinal chemists can use it as a parent core to synthesize and evaluate libraries varying the N1-alkyl group, the piperidine amide, or the C4 amine to map pharmacophoric requirements for PrCP inhibition or any newly discovered target [2]. Its commercial availability at NLT 97% purity supports reproducible synthetic derivatization.

Regioisomer and Polymorph Screening in Analytical Reference Standard Programs

The existence of a close regioisomer (1-isopropyl-5-(piperidin-1-ylcarbonyl)-1H-pyrazol-4-amine, CAS 1893787-61-5) creates a specific need for this compound as a reference standard in analytical method development (HPLC, LC-MS) to ensure chromatographic separation and identification of the correct isomer in reaction monitoring or quality control of custom synthesis . Procurement of the authentic 3-carbonyl regioisomer is essential to avoid misassignment.

Computational Chemistry and Molecular Modeling Campaigns

The compound's defined three-dimensional structure, combined with its curated target hypothesis (PrCP), makes it suitable for docking studies, molecular dynamics simulations, and pharmacophore model generation . Its predicted physicochemical properties (logP ~2.67) provide baseline parameters for in silico ADMET profiling, which can guide the design of analogs with improved drug-like properties.

Quote Request

Request a Quote for 1-Isopropyl-3-(piperidin-1-ylcarbonyl)-1H-pyrazol-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.